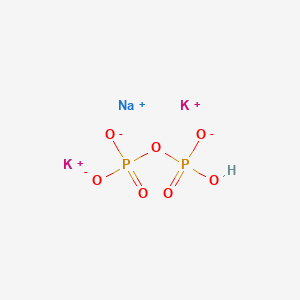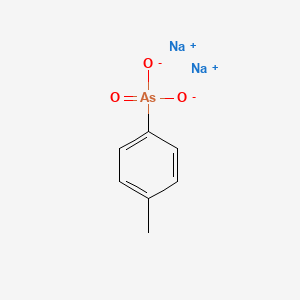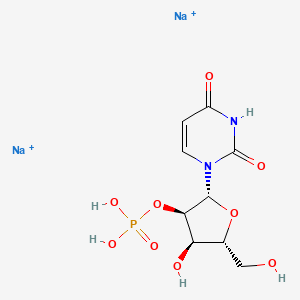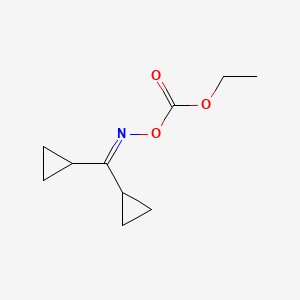
Dipotassium sodium pyrophosphorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipotassium sodium pyrophosphorate is an inorganic compound that contains potassium, sodium, and pyrophosphate ions. It is a white, water-soluble solid that is commonly used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dipotassium sodium pyrophosphorate can be synthesized through the thermal condensation of sodium dihydrogen phosphate and potassium dihydrogen phosphate. The reaction typically involves heating the reactants to a high temperature, around 450°C, to form the pyrophosphate compound. The reaction can be represented as follows: [ 2 \text{NaH}_2\text{PO}_4 + 2 \text{KH}_2\text{PO}_4 \rightarrow \text{K}_2\text{Na}_2\text{P}_2\text{O}_7 + 2 \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, this compound is produced by heating a mixture of sodium dihydrogen phosphate and potassium dihydrogen phosphate in a furnace. The process involves careful control of temperature and reaction conditions to ensure the formation of the desired pyrophosphate compound. The resulting product is then cooled and ground into a fine powder for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Dipotassium sodium pyrophosphorate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form potassium phosphate and sodium phosphate.
Complexation: It can form complexes with metal ions, such as calcium and magnesium, which are important in various industrial processes.
Substitution: It can participate in substitution reactions where one of the metal ions is replaced by another metal ion.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.
Complexation: Metal salts such as calcium chloride or magnesium sulfate are used as reagents, and the reaction is carried out in aqueous solution.
Substitution: Metal salts such as sodium chloride or potassium chloride are used as reagents, and the reaction is carried out in aqueous solution.
Major Products Formed
Hydrolysis: Potassium phosphate and sodium phosphate.
Complexation: Metal pyrophosphate complexes.
Substitution: New pyrophosphate compounds with different metal ions.
Wissenschaftliche Forschungsanwendungen
Dipotassium sodium pyrophosphorate has a wide range of applications in scientific research, including:
Chemistry: It is used as a buffering agent and a reagent in various chemical reactions.
Biology: It is used in biochemical assays and as a stabilizer for enzymes and other proteins.
Medicine: It is used in the formulation of certain pharmaceuticals and as a component in diagnostic assays.
Industry: It is used in water treatment, as a sequestrant in food processing, and as a dispersing agent in detergents and cleaning products.
Wirkmechanismus
The mechanism of action of dipotassium sodium pyrophosphorate involves its ability to form complexes with metal ions and its role as a buffering agent. In biological systems, it can stabilize enzymes and proteins by maintaining a consistent pH and preventing the precipitation of metal ions. In industrial applications, it acts as a sequestrant, binding to metal ions and preventing them from interfering with various processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Disodium pyrophosphate: Similar in structure but contains only sodium ions.
Tetrasodium pyrophosphate: Contains four sodium ions and is used in similar applications.
Dipotassium pyrophosphate: Contains only potassium ions and is used in similar applications.
Uniqueness
Dipotassium sodium pyrophosphorate is unique due to its combination of potassium and sodium ions, which allows it to have a broader range of applications compared to compounds that contain only one type of metal ion. Its ability to form stable complexes with a variety of metal ions makes it particularly useful in industrial and scientific applications.
Eigenschaften
CAS-Nummer |
29561-04-4 |
|---|---|
Molekularformel |
HK2NaO7P2 |
Molekulargewicht |
276.14 g/mol |
IUPAC-Name |
dipotassium;sodium;[hydroxy(oxido)phosphoryl] phosphate |
InChI |
InChI=1S/2K.Na.H4O7P2/c;;;1-8(2,3)7-9(4,5)6/h;;;(H2,1,2,3)(H2,4,5,6)/q3*+1;/p-3 |
InChI-Schlüssel |
NPVRQFSVAKOSQN-UHFFFAOYSA-K |
Kanonische SMILES |
OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















